molecular formula C6H10O5 B013542 3-Deoxyglucosone CAS No. 4084-27-9

3-Deoxyglucosone

Cat. No.: B013542
CAS No.: 4084-27-9
M. Wt: 162.14 g/mol
InChI Key: ZGCHLOWZNKRZSN-NTSWFWBYSA-N
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Description

3-Deoxy Glucosone is a highly reactive dicarbonyl sugar, notable for its role as a marker for diabetes. It is formed through the Maillard reaction, where glucose reacts with primary amino groups of lysine or arginine found in proteins. This compound is significant due to its involvement in the formation of advanced glycation end-products (AGEs), which contribute to various diseases such as diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .

Mechanism of Action

Target of Action

3-Deoxyglucosone (3-DG) primarily targets proteins, particularly those containing lysine or arginine residues . It reacts with these amino groups to initiate the glycation process . The glycation of proteins can compromise their structure and functionality, leading to various complications .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins to form Advanced Glycation End-products (AGEs) . As a dicarbonyl sugar, 3-DG is highly reactive towards amine groups, which are common in amino acids and some nucleic acids . The products from the reaction of 3-DG with protein amino groups are called AGEs, which include imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . The formation of 3-DG is significantly elevated during diabetes, leading to vascular damage through the glycation reaction . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, suggesting that its concentration in the body can be influenced by metabolic conditions .

Result of Action

The formation of AGEs by 3-DG can lead to the modification and cross-linking of long-lived proteins such as crystallin and collagen . This contributes to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging . In addition, 3-DG has been found to interfere with insulin signaling and attenuate insulin action on glucose-induced GLP-1 secretion in the enteroendocrine L cell line STC-1 .

Action Environment

Environmental factors such as diet, physical activity, stress, and pollution can influence the formation of AGEs . For instance, a hyperglycemic environment, as seen in diabetes, can accelerate the formation of AGEs . Furthermore, oxidative stress, which can be induced by various environmental factors, promotes the formation of α-dicarbonyls or α-oxoaldehydes, including 3-DG .

Biochemical Analysis

Biochemical Properties

3-Deoxyglucosone is a potent glycating agent that interacts with various biomolecules, leading to the formation of AGEs. It is highly reactive towards amine groups found in amino acids and nucleic acids. The compound is produced through the degradation of fructose-3-phosphate and the Maillard reaction involving glucose and amino groups. Enzymes such as fructosamine-3-kinase play a role in its formation. The interaction of this compound with proteins results in structural modifications and cross-linking, contributing to diseases like diabetes, atherosclerosis, and Alzheimer’s disease .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces oxidative stress and carbonyl stress, leading to cellular damage. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modify histone proteins, affecting chromatin structure and gene expression. Elevated levels of this compound are associated with diabetic complications, where it contributes to vascular damage and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through glycation reactions. It forms Schiff bases and Amadori products with amino groups in proteins, leading to the formation of AGEs. These AGEs can alter protein structure and function, inhibit enzyme activity, and affect cellular signaling. The compound’s interaction with histone proteins, for example, results in structural changes that compromise chromatin integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade into other reactive intermediates. Long-term exposure to this compound in vitro and in vivo studies has shown persistent oxidative stress and protein modification, leading to chronic cellular dysfunction. These effects are particularly pronounced in diabetic models, where prolonged exposure exacerbates complications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may induce mild oxidative stress and protein glycation, while high doses can lead to significant cellular damage and toxicity. In diabetic animal models, elevated levels of this compound correlate with increased severity of complications such as nephropathy and retinopathy. Toxic effects at high doses include impaired immune response and vascular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from fructose-3-phosphate via the polyol pathway and through the Maillard reaction involving glucose. Enzymes such as fructosamine-3-kinase and aldose reductase are key players in its metabolism. The compound’s presence affects metabolic flux and can lead to the accumulation of AGEs, which further disrupts cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its reactivity and the presence of target biomolecules. In diabetic conditions, its accumulation is more pronounced, contributing to tissue-specific complications .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components. It can be found in the cytoplasm, where it interacts with proteins and nucleic acids. The compound’s reactivity allows it to modify proteins in various cellular compartments, including the nucleus, where it affects histone proteins and chromatin structure. Post-translational modifications and targeting signals may direct its localization to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy Glucosone is naturally produced via the Maillard reaction, which involves the non-enzymatic reaction of glucose with amino groups in proteins. This reaction is accelerated under conditions of high glucose concentration, such as in uncontrolled diabetes .

Industrial Production Methods: Industrial production of 3-Deoxy Glucosone typically involves the controlled Maillard reaction, where glucose is reacted with amino acids under specific conditions to yield the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of 3-Deoxy Glucosone .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy Glucosone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can react with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include advanced glycation end-products (AGEs) such as imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .

Comparison with Similar Compounds

    Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.

    Glyoxal: A simpler dicarbonyl compound that also forms AGEs.

    Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.

Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .

Properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193820
Record name 3-Deoxyglucosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4084-27-9, 30382-30-0
Record name 3-Deoxyglucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4084-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyglucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Hexosulose, 3-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyglucosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Deoxy-D-glucosone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-DEOXYGLUCOSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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